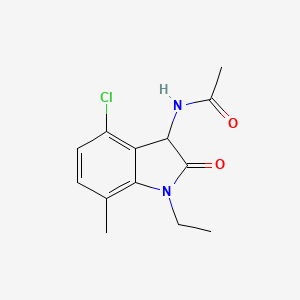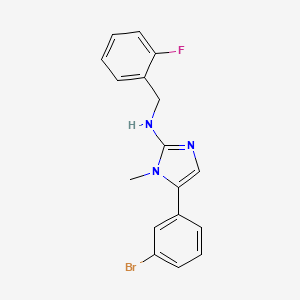![molecular formula C25H27N3O2 B11566731 Tricyclo[3.3.1.1(3,7)]decane-1-acetamide, N-(2-methyl-4-oxazolo[4,5-b]pyridin-2-ylphenyl)-](/img/structure/B11566731.png)
Tricyclo[3.3.1.1(3,7)]decane-1-acetamide, N-(2-methyl-4-oxazolo[4,5-b]pyridin-2-ylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(ADAMANTAN-1-YL)-N-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE is a complex organic compound that features a unique structure combining an adamantane moiety with an oxazolo[4,5-b]pyridine ring system
Métodos De Preparación
The synthesis of 2-(ADAMANTAN-1-YL)-N-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE typically involves multi-step organic synthesis. The key steps include:
Formation of the adamantane derivative: Starting with adamantane, functional groups are introduced through reactions such as halogenation or amination.
Construction of the oxazolo[4,5-b]pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Coupling reactions: The adamantane derivative and the oxazolo[4,5-b]pyridine intermediate are coupled using reagents like coupling agents or catalysts under specific conditions to form the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
2-(ADAMANTAN-1-YL)-N-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide, the compound can be oxidized to introduce additional functional groups.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to modify the aromatic rings or the adamantane moiety.
Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
2-(ADAMANTAN-1-YL)-N-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.
Materials Science: The compound’s rigid structure and functional groups make it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies:
Mecanismo De Acción
The mechanism of action of 2-(ADAMANTAN-1-YL)-N-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The adamantane moiety provides a hydrophobic core that can interact with lipid membranes or hydrophobic pockets in proteins. The oxazolo[4,5-b]pyridine ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing pathways such as signal transduction or enzyme activity.
Comparación Con Compuestos Similares
Similar compounds to 2-(ADAMANTAN-1-YL)-N-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE include:
Adamantane derivatives: Compounds like amantadine and memantine, which are used in medicinal chemistry for their antiviral and neuroprotective properties.
Oxazolo[4,5-b]pyridine derivatives: These compounds are studied for their potential as kinase inhibitors and other therapeutic agents.
The uniqueness of 2-(ADAMANTAN-1-YL)-N-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE lies in its combination of these two moieties, providing a distinct set of chemical and biological properties that are not found in simpler analogs.
Propiedades
Fórmula molecular |
C25H27N3O2 |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
2-(1-adamantyl)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C25H27N3O2/c1-15-7-19(24-28-23-21(30-24)3-2-6-26-23)4-5-20(15)27-22(29)14-25-11-16-8-17(12-25)10-18(9-16)13-25/h2-7,16-18H,8-14H2,1H3,(H,27,29) |
Clave InChI |
NOOXWEZXTIVTPB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)CC45CC6CC(C4)CC(C6)C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B11566655.png)
![2-(3-Bromophenoxy)-N'-[(E)-[2-(hexyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11566656.png)
![2-methoxy-4-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11566664.png)
![1H-Imidazo[2,1-f]purine-2,4(3H,6H)-dione, 7,8-dihydro-8-(4-methoxyphenyl)-1-methyl-3-propyl-](/img/structure/B11566671.png)
![4-Bromo-N'-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]benzohydrazide](/img/structure/B11566675.png)
![2-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B11566678.png)
![2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B11566679.png)
![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide](/img/structure/B11566682.png)
![2-chloro-N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11566688.png)
![4-chloro-2-({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)phenol](/img/structure/B11566690.png)

![2-(Thiophen-2-yl)-5-(2,3,4-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11566695.png)

![6-(4-fluorophenyl)-3-methyl-N-(4-methylbenzyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566703.png)
